molecular formula C9H14F3NO4 B8555544 Ethyl 6,6,6-trifluoro-3-(nitromethyl)hexanoate

Ethyl 6,6,6-trifluoro-3-(nitromethyl)hexanoate

Cat. No. B8555544
M. Wt: 257.21 g/mol
InChI Key: WEYADBRQECLIFT-UHFFFAOYSA-N
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Patent
US08822508B2

Procedure details

A mixture of crude ethyl 6,6,6-trifluoro-3-(nitromethyl)hexanoate a7 (50 g), Raney Nickel (570 mg, 9.7 mmol, 0.05 eq) and Vanadium metavanadate (227 mg, 2 mmol, 0.01 eq) in ethanol (1 l) is placed in an autoclave under hydrogen pressure (50 bars) at 50° C. for 40 h. After cooling, filtration over celite and condensation under vacuum, 4-(3,3,3-trifluoropropyl)pyrrolidin-2-one a8 (34.3 g) is isolated.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
Vanadium metavanadate
Quantity
227 mg
Type
reactant
Reaction Step One
Quantity
570 mg
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[CH2:3][CH2:4][CH:5]([CH2:12][N+:13]([O-])=O)[CH2:6][C:7](OCC)=[O:8]>[Ni].C(O)C>[F:1][C:2]([F:17])([F:16])[CH2:3][CH2:4][CH:5]1[CH2:12][NH:13][C:7](=[O:8])[CH2:6]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC(CCC(CC(=O)OCC)C[N+](=O)[O-])(F)F
Name
Vanadium metavanadate
Quantity
227 mg
Type
reactant
Smiles
Name
Quantity
570 mg
Type
catalyst
Smiles
[Ni]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
for 40 h
Duration
40 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
over celite and condensation under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(CCC1CC(NC1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 34.3 g
YIELD: PERCENTYIELD 68.4%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.